molecular formula C9H13NO3 B8062959 Ethyl 2-cyano-3-ethoxybut-2-enoate

Ethyl 2-cyano-3-ethoxybut-2-enoate

Cat. No.: B8062959
M. Wt: 183.20 g/mol
InChI Key: YKXFOGAYPIPTKF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-ethoxybut-2-enoate is an organic compound with the molecular formula C₉H₁₃NO₃. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by its cyano and ethoxy functional groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxybut-2-enoate can be synthesized through the reaction of ethyl cyanoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored, and the product is separated using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-ethoxybut-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Condensation Reactions: Catalysts like triethylamine or pyridine are often used.

Major Products Formed:

    Nucleophilic Addition: Formation of substituted nitriles.

    Hydrolysis: Formation of ethyl 3-ethoxybut-2-enoate and cyanoacetic acid.

    Condensation Reactions: Formation of pyrazole derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-ethoxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethoxybut-2-enoate involves its functional groups, which participate in various chemical reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-ethoxybut-2-enoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 2-cyano-3-ethoxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFOGAYPIPTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275504
Record name ethyl 2-cyano-3-ethoxy-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932750-29-3
Record name ethyl 2-cyano-3-ethoxy-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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